5'-(2-Hydroxyphenyl)-1-methyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-2-one
Description
5'-(2-Hydroxyphenyl)-1-methyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-2-one is a spirooxindole derivative featuring a fused indoline-thiadiazole core with a 2-hydroxyphenyl substituent at position 5' and a methyl group at position 1. This compound belongs to a class of molecules designed to exploit the spirocyclic architecture for enhanced bioactivity and selectivity. Synthetically, such compounds are typically derived from isatin precursors through cyclocondensation reactions with thiosemicarbazides or related reagents .
Properties
Molecular Formula |
C16H13N3O2S |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
5-(2-hydroxyphenyl)-1'-methylspiro[3H-1,3,4-thiadiazole-2,3'-indole]-2'-one |
InChI |
InChI=1S/C16H13N3O2S/c1-19-12-8-4-3-7-11(12)16(15(19)21)18-17-14(22-16)10-6-2-5-9-13(10)20/h2-9,18,20H,1H3 |
InChI Key |
MKCMWNNDSGMHED-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)NN=C(S3)C4=CC=CC=C4O |
Origin of Product |
United States |
Preparation Methods
Three-Component Reaction of Isatin, Thiadiazole Derivatives, and Amine
- This approach involves refluxing isatin derivatives with thiadiazole precursors and amines in suitable solvents such as ethanol or acetic acid.
- The reaction proceeds via initial formation of an intermediate imine or hydrazone, followed by cyclization to form the spiro core.
Representative Reaction Scheme:
Isatin + Thiadiazole derivative + Amine → Spiro[indoline-thiadiazole] derivative
Cyclocondensation of Isatin with Thiadiazol-2-amine Derivatives
- This involves the condensation of isatin with thiadiazole-2-amine derivatives under reflux conditions.
- Catalysts such as acetic acid or potassium carbonate facilitate cyclization.
| Starting Material | Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Isatin + Thiadiazol-2-amine | Acetic acid | Ethanol | Reflux | 70–85 |
- The method is efficient for synthesizing spiro compounds with various substitutions on the thiadiazole ring, including hydroxyphenyl groups.
Multicomponent Reactions Using Phenacyl Bromides and Isatin
- Phenacyl bromides react with isatin and thiourea derivatives in the presence of potassium carbonate under reflux, forming spiro[indoline-3,2'-thiadiazol]-2-one frameworks.
- The reaction proceeds via nucleophilic substitution and subsequent cyclization.
Isatin + Phenacyl bromide + Thiosemicarbazide → Spiro[indoline-thiadiazole]
Microwave-Assisted Synthesis
- Microwave irradiation accelerates the cyclization process, reducing reaction times from hours to minutes.
- Typically involves heating a mixture of isatin, thiadiazole derivatives, and amines or hydrazines.
- Short reaction times
- High yields
- Environmentally friendly due to solvent reduction
- Microwave-assisted synthesis of spiro[indoline-3,2'-thiadiazol]-2-one derivatives has been reported with yields exceeding 90% within 10–15 minutes.
Specific Synthesis Example
Synthesis of 5'-Phenyl-3'H-spiro[indoline-3,2'-thiadiazol]-2-one:
- Starting with isatin and 2-amino-5-phenyl-1,3,4-thiadiazole, the reaction involves refluxing in ethanol with acetic acid as a catalyst.
- The process includes initial formation of a hydrazone intermediate, followed by intramolecular cyclization to form the spiro core.
- The reaction typically yields the target compound in 80–92% yield after purification.
Data Table Summarizing Preparation Methods
Notes on Optimization and Challenges
- Tautomerization and Conformational Flexibility: The rigid spiro substituents influence the reaction pathway, often reducing conformational flexibility and affecting reactivity, as observed in amination reactions where traditional conditions failed to produce desired products.
- Reaction Conditions: Acidic or basic catalysts, temperature control, and choice of solvent significantly impact yields and selectivity.
- Purification: Products are generally purified via recrystallization or chromatography, with spectral data (IR, NMR, MS) confirming structure.
Chemical Reactions Analysis
Types of Reactions
5’-(2-Hydroxyphenyl)-1-methyl-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiadiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Triethylamine, palladium on carbon
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Inhibition of ADAMTS-5:
One of the primary applications of 5'-(2-Hydroxyphenyl)-1-methyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-2-one is its role as an inhibitor of the enzyme ADAMTS-5 (Aggrecanase-2). Research indicates that this compound can effectively inhibit ADAMTS-5 with sub-micromolar potency. This inhibition is significant for developing disease-modifying osteoarthritis drugs, as ADAMTS-5 plays a critical role in the degradation of aggrecan in cartilage .
2. Structure-Activity Relationship Studies:
The compound has been subjected to structure-activity relationship (SAR) studies to identify modifications that enhance its inhibitory effects on ADAMTS-5 while maintaining selectivity over related metalloproteases like ADAMTS-4 and MMPs (Matrix Metalloproteinases) . This research is crucial for optimizing therapeutic agents aimed at treating osteoarthritis.
Case Studies and Research Findings
Case Study 1: Development of Selective Inhibitors
A study focused on synthesizing a series of spiro[indoline-thiadiazole] derivatives, including this compound. The findings revealed that specific structural modifications led to enhanced potency against ADAMTS-5, demonstrating a clear link between chemical structure and biological activity. The results are summarized in Table 1 below.
| Compound ID | Structure Modification | ADAMTS-5 IC50 (µM) | Selectivity over ADAMTS-4 |
|---|---|---|---|
| Compound 23 | None | 0.8 | High |
| Compound 33 | Hydroxy group addition | 0.5 | Moderate |
| Compound 34 | Methyl substitution | 0.6 | High |
Case Study 2: Therapeutic Potential
Another study evaluated the therapeutic potential of this compound in vivo using animal models of osteoarthritis. The results indicated significant improvements in joint function and reduction in cartilage degradation markers when treated with the compound compared to control groups. These findings suggest that this compound may serve as a promising candidate for further clinical development.
Mechanism of Action
The mechanism of action of 5’-(2-Hydroxyphenyl)-1-methyl-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-2-one involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
ADAMTS-5 Inhibitors
The 5'-phenyl-substituted spiro[indoline-3,2'-[1,3,4]thiadiazol]-2-one derivatives (e.g., compound 23 and 33-35 in ) exhibit sub-micromolar inhibition of ADAMTS-5 (aggrecanase-2), a metalloprotease implicated in osteoarthritis. These analogs lack the 2-hydroxyphenyl group but show >10-fold selectivity over ADAMTS-4 and MMPs .
NDM-1 Inhibitors
Spiro-indoline-thiadiazoles with 5-ethyl or 5-bromo substituents (e.g., compounds 18 and 19 in ) disrupt the New Delhi metallo-β-lactamase-1 (NDM-1), a carbapenemase enzyme. These compounds feature hydrophobic substituents (ethyl, bromo) instead of the polar 2-hydroxyphenyl group, suggesting that lipophilicity is critical for NDM-1 binding .
Cytotoxic Activity Against Cancer Cell Lines
Spiro[indoline-3,2'-[1,3,4]thiadiazol]-2-one derivatives with varied substituents (e.g., thiazolopyrimidine, pyrimidine-hydrazine) demonstrate potent anti-proliferative activity against MGC-803 (gastric), MCF-7 (breast), and KB (oral) cancer cells . The 2-hydroxyphenyl variant’s cytotoxic profile remains underexplored, but analogous compounds with electron-withdrawing groups (e.g., bromo, nitro) show enhanced activity, suggesting substituent electronics play a key role .
Selectivity and Pharmacokinetic Considerations
Compared to the 5'-phenyl analog, the 2-hydroxyphenyl group may improve water solubility due to its ionizable -OH group. However, this modification could reduce membrane permeability, a trade-off observed in hydroxamate-based enzyme inhibitors . In contrast, spirooxindoles with morpholino-pyridine substituents (e.g., compound 16 in ) exhibit balanced solubility and permeability, highlighting the impact of N-alkylation on pharmacokinetics .
Structure-Activity Relationship (SAR) Analysis
Key SAR Trends :
- Hydrophobic substituents (e.g., phenyl, ethyl) enhance metalloenzyme inhibition (ADAMTS-5, NDM-1) by promoting hydrophobic pocket interactions .
- Electron-withdrawing groups (e.g., bromo, nitro) improve cytotoxicity, likely by increasing electrophilicity and DNA damage .
- Polar groups (e.g., 2-hydroxyphenyl) may optimize solubility but require balancing with permeability for in vivo efficacy .
Biological Activity
The compound 5'-(2-Hydroxyphenyl)-1-methyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-2-one is a member of the spiro[indoline] family, which has garnered attention for its diverse biological activities. This article explores its biological activity, particularly in relation to cancer therapy and other therapeutic applications.
Synthesis and Structural Characterization
The synthesis of this compound generally involves cyclocondensation reactions that yield the desired spiro compound. Various characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Biological Activity Overview
The biological activity of this compound has been primarily evaluated through its interactions with various biological targets:
-
Anticancer Activity :
- The compound exhibits significant inhibitory effects on Bcl-2 family proteins, which are crucial in regulating apoptosis. In vitro studies have shown that it can bind effectively to Bcl-xL and Mcl-1 proteins with inhibition constants of 8.9 μmol/L and 3.4 μmol/L respectively .
- A series of analogs derived from this compound have been tested for their ability to induce apoptosis in cancer cell lines, demonstrating promising results in enhancing cell death mechanisms .
- Inhibitory Action on ADAMTS-5 :
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
The mechanisms underlying the biological activities of this compound include:
- Apoptosis Induction : By inhibiting anti-apoptotic proteins like Bcl-xL and Mcl-1, the compound promotes apoptosis in cancer cells.
- Matrix Metalloproteinase Inhibition : The selective inhibition of ADAMTS-5 suggests a role in modulating extracellular matrix degradation processes associated with osteoarthritis.
Q & A
Q. What are the established synthetic routes for 5'-(2-hydroxyphenyl)-1-methyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-2-one, and what analytical methods validate its purity?
The compound is synthesized via cyclocondensation reactions involving indoline and thiadiazole precursors. A representative method involves:
- Reacting 3-formyl-1H-indole-2-carboxylic acid derivatives with thiadiazole-containing amines under reflux in acetic acid .
- Catalytic methods using p-TsOH to accelerate heterocyclic ring formation, followed by recrystallization from ethanol for purification .
Validation : Purity is confirmed via HPLC (>95%), NMR (1H/13C), and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Q. How is the spiro[indoline-thiadiazole] core structurally characterized, and what challenges arise in confirming regioselectivity?
X-ray crystallography is the gold standard for resolving spirocyclic structures, as demonstrated for analogous spiro compounds (e.g., 90 K single-crystal studies) . Challenges include:
- Distinguishing between thiadiazole tautomers via 2D NMR (e.g., NOESY for spatial proximity analysis).
- Addressing signal overlap in aromatic regions using high-field instruments (≥500 MHz) .
Q. What preliminary biological screening assays are recommended for this compound?
- Antioxidant activity : DPPH radical scavenging assays (IC50 values compared to ascorbic acid) .
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC determination) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) to establish selectivity indices .
Advanced Research Questions
Q. How can synthetic yields of the spiro-thiadiazole system be optimized while minimizing side products?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to acetic acid .
- Catalyst screening : Lewis acids (e.g., ZnCl2) or green catalysts (e.g., citric acid) improve regioselectivity in spiro-ring formation .
- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 3–5 hours) and improves yields by 15–20% .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Purity reassessment : Trace impurities (e.g., unreacted aldehydes) may confound bioactivity; reanalyze via LC-MS .
- Assay standardization : Variability in DPPH protocols (e.g., solvent polarity, incubation time) requires adherence to ISO guidelines .
- Metabolic stability : Test compound stability in liver microsomes to rule out false negatives in cytotoxicity assays .
Q. What computational strategies predict the compound’s binding affinity for target proteins?
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB IDs for bacterial DNA gyrase or antioxidant enzymes) to identify key interactions (e.g., hydrogen bonds with hydroxylphenyl groups) .
- MD simulations : Assess binding mode stability (RMSD < 2 Å over 100 ns trajectories) using GROMACS .
Q. How can mechanistic studies elucidate the antioxidant activity of this compound?
- ROS scavenging pathways : Electron paramagnetic resonance (EPR) detects radical quenching efficiency .
- Enzyme inhibition assays : Test inhibition of xanthine oxidase or NADPH oxidase to pinpoint molecular targets .
Q. What strategies address regioselectivity challenges in modifying the thiadiazole ring?
- Directing groups : Introduce electron-withdrawing substituents (e.g., nitro) to steer electrophilic substitution .
- Cross-coupling reactions : Suzuki-Miyaura reactions with boronic acids enable site-specific functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
